molecular formula C16H13BrN2O2S B2856210 N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 892849-48-8

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2856210
CAS No.: 892849-48-8
M. Wt: 377.26
InChI Key: WROUBGBGZAEZRI-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a benzothiazole-derived compound characterized by a bromo substituent at position 4 of the benzothiazole ring and a 4-ethoxybenzamide group attached to the nitrogen at position 2.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROUBGBGZAEZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted benzothiazole derivatives.

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.

    Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

Key Structural Differences

The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (hereafter referred to as Compound A) shares a benzothiazole core with the target compound but differs in substituents:

  • Position 4 : Bromo (target) vs. ethoxy (Compound A).
  • Position 3 : Hydrogen (target) vs. methyl (Compound A).
  • Functional groups : The target compound has a 4-ethoxybenzamide group, while Compound A features a sulfamoyl moiety and additional benzyl-methyl substitution .

Electronic and Steric Effects

  • Sulfamoyl group in Compound A : Increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the bromo-containing target compound.

Physicochemical Properties (Theoretical Analysis)

Property N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide Compound A
Molecular Weight ~377.3 g/mol ~551.6 g/mol
Key Substituents 4-Bromo, 4-ethoxybenzamide 3-Methyl, 4-ethoxy, sulfamoyl, benzyl-methyl
Predicted LogP* ~3.5 (moderate lipophilicity) ~2.8 (lower due to polar sulfamoyl)
Hydrogen Bond Acceptors 4 6

*LogP values estimated using fragment-based methods.

Crystallographic and Computational Insights

The SHELX system, widely used for small-molecule crystallography, has likely been employed to resolve the structures of these compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions . For instance:

  • The bromo group’s van der Waals radius (~1.85 Å) may influence crystal packing in the target compound.
  • Compound A’s sulfamoyl group could form hydrogen bonds with solvent molecules or protein residues, as observed in sulfonamide-containing drugs.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their significant pharmacological potential. The structural formula is represented as follows:

C13H12BrN2O2S\text{C}_{13}\text{H}_{12}\text{BrN}_2\text{O}_2\text{S}

This compound features a benzothiazole moiety, which is critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Properties

This compound has shown potential as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been documented extensively. This compound exhibits inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response . This activity suggests its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic processes.
  • Receptor Modulation : It modulates the activity of receptors associated with inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Evaluation

In another investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF7). The compound exhibited IC50 values ranging from 15 to 25 µM, indicating significant cytotoxicity and the potential for development into a therapeutic agent .

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